molecular formula C7H7BrClN B599335 (2-Bromo-5-chlorophenyl)methanamine CAS No. 942400-60-4

(2-Bromo-5-chlorophenyl)methanamine

Cat. No.: B599335
CAS No.: 942400-60-4
M. Wt: 220.494
InChI Key: UCLVFGCUXVRRJD-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methanamine is a substituted benzylamine derivative featuring a benzene ring with bromine (Br) at position 2, chlorine (Cl) at position 5, and a methanamine (-CH₂NH₂) group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of ligands or bioactive molecules where halogen substituents enhance binding affinity or metabolic stability . Its molecular formula is C₇H₆BrClN, with a molecular weight of 235.49 g/mol.

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLVFGCUXVRRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942400-60-4
Record name (2-bromo-5-chlorophenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methanamine typically involves the bromination and chlorination of a phenylmethanamine precursor. One common method starts with 2-bromo-5-chlorobenzaldehyde, which undergoes reductive amination to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. For instance, the bromination and chlorination steps can be optimized for large-scale synthesis by controlling temperature, reaction time, and the concentration of reagents . The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. (2-Bromo-5-methoxyphenyl)methanamine (CAS 1261448-82-1)
  • Molecular Formula: C₈H₉BrNO
  • Molecular Weight : 230.07 g/mol
  • Key Difference : Replaces the Cl substituent at position 5 with a methoxy (-OCH₃) group.
  • Impact :
    • The electron-donating methoxy group increases electron density on the ring, enhancing reactivity in electrophilic aromatic substitution (EAS) compared to the electron-withdrawing Cl in the target compound.
    • Higher solubility in polar solvents due to the methoxy group’s polarity .
b. (4-Bromo-3-methoxyphenyl)methanamine (CAS 1097778-99-8)
  • Molecular Formula: C₈H₉BrNO
  • Molecular Weight : 230.07 g/mol
  • Key Difference : Bromine at position 4 and methoxy at position 3.
c. [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)
  • Molecular Formula: C₉H₁₀BrF₂NO
  • Molecular Weight : 282.09 g/mol
  • Key Difference : Incorporates a difluoroethoxy (-OCH₂CF₂) group at position 5.
  • Impact :
    • Fluorine atoms increase metabolic stability and lipophilicity, making this compound more suitable for blood-brain barrier penetration in CNS drug development .

Variations in Amine Substitution

a. (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7)
  • Molecular Formula: C₉H₁₂BrNO
  • Molecular Weight : 230.10 g/mol
  • Key Difference : Secondary amine (-CH₂N(CH₃)) instead of primary amine (-CH₂NH₂).
  • Impact :
    • Reduced nucleophilicity due to steric hindrance from the methyl group, altering reactivity in condensation or alkylation reactions .

Diaryl Methanamine Derivatives

a. (5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine
  • Molecular Formula : C₁₄H₁₂Br₂N₂O
  • Molecular Weight : 371.07 g/mol
  • Key Feature : Two aromatic rings (one with Br and OCH₃, the other with Br).
b. (2-Bromophenyl)(3-chloro-5-nitrophenyl)methanamine
  • Molecular Formula : C₁₃H₁₀BrClN₂O₂
  • Molecular Weight : 341.59 g/mol
  • Key Feature: Nitro (-NO₂) group at position 5 on the second ring.
  • Impact :
    • Strong electron-withdrawing nitro group reduces electron density, making the compound less reactive in EAS but more electrophilic in SNAr reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(2-Bromo-5-chlorophenyl)methanamine C₇H₆BrClN 235.49 Br (2), Cl (5) Pharmaceutical intermediates
(2-Bromo-5-methoxyphenyl)methanamine C₈H₉BrNO 230.07 Br (2), OCH₃ (5) Agrochemical synthesis
[2-Bromo-5-(difluoroethoxy)phenyl]methanamine C₉H₁₀BrF₂NO 282.09 Br (2), OCH₂CF₂ (5) CNS drug candidates
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine C₉H₁₂BrNO 230.10 Br (2), OCH₃ (5), -N(CH₃) Reduced nucleophilicity
(2-Bromophenyl)(3-chloro-5-nitrophenyl)methanamine C₁₃H₁₀BrClN₂O₂ 341.59 Br (2), Cl (3), NO₂ (5) Electrophilic intermediates

Key Research Findings

  • Electronic Effects : Halogens (Br, Cl) and methoxy groups significantly influence reactivity. Cl’s electron-withdrawing nature enhances stability in acidic conditions, whereas OCH₃ increases solubility .
  • Biological Relevance : Diaryl methanamines (e.g., –9) show enhanced binding to enzymes like cytochrome P450 due to dual aromatic interactions .
  • Synthetic Utility : Primary amines (target compound) are preferred for further functionalization, while secondary amines () are used in stable prodrug designs .

Biological Activity

The compound's structure can be represented as follows:

  • Chemical Formula : C7_{7}H8_{8}BrClN
  • Molecular Weight : 219.50 g/mol
  • Functional Groups :
    • Amine group (-NH2_2)
    • Halogen substituents (Br and Cl)

The presence of halogens enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of (2-Bromo-5-chlorophenyl)methanamine is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound's binding properties and reactivity. Such interactions may affect biological pathways related to neurotransmission, enzyme inhibition, or even antimicrobial activity.

Potential Biological Targets

  • Enzymatic Inhibition : The amine group may interact with active sites of enzymes, altering their function.
  • Receptor Binding : The compound might bind to neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Predictions

Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers have suggested that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.
  • Anticancer Properties : Structural analogs have demonstrated antiproliferative effects in cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
(2-Bromo-4-chlorophenyl)methanamineBromine and chlorine on an aniline ringAntimicrobial activity
(5-Bromo-2-chlorophenyl)methanamineSimilar halogen substitutionsAntitumor effects
(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamineCyclopropyl group attachedNeuroactive properties

The unique combination of bromine and chlorine in this compound may confer distinct pharmacological properties not observed in other similar compounds.

Anticancer Activity

Recent studies involving structurally similar compounds have highlighted their potential as anticancer agents. For example, compounds with similar halogenated phenyl groups have shown significant antiproliferative activity against various cancer cell lines:

  • Study Results :
    • Compounds similar to this compound exhibited IC50_{50} values ranging from 0.67 µM to 9.5 µM against different cancer cell lines, indicating strong anticancer potential .

Antimicrobial Studies

Research has indicated that compounds with similar structures can possess antimicrobial properties. For instance, derivatives with halogen substituents have been effective against both Gram-positive and Gram-negative bacteria .

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